molecular formula C8H12N2O3 B14214058 Ethyl 3-(3-hydroxy-1H-pyrazol-4-yl)propanoate CAS No. 526197-44-4

Ethyl 3-(3-hydroxy-1H-pyrazol-4-yl)propanoate

Cat. No.: B14214058
CAS No.: 526197-44-4
M. Wt: 184.19 g/mol
InChI Key: YMSJUFOLKMMZEC-UHFFFAOYSA-N
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Description

Ethyl 3-(3-hydroxy-1H-pyrazol-4-yl)propanoate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl ester group and a hydroxy group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-hydroxy-1H-pyrazol-4-yl)propanoate typically involves the cyclization of appropriate precursorsThe reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-hydroxy-1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-hydroxy-1H-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(1-methyl-1H-pyrazol-3-yl)propanoate
  • Ethyl 3-(1H-pyrazol-5-yl)propanoate
  • Ethyl 3-(3-ethoxycarbonyl-1-phenyl-1H-pyrazol-4-yl)propanoate

Uniqueness

Ethyl 3-(3-hydroxy-1H-pyrazol-4-yl)propanoate is unique due to the presence of the hydroxy group at the 3-position of the pyrazole ring. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

CAS No.

526197-44-4

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

ethyl 3-(3-oxo-1,2-dihydropyrazol-4-yl)propanoate

InChI

InChI=1S/C8H12N2O3/c1-2-13-7(11)4-3-6-5-9-10-8(6)12/h5H,2-4H2,1H3,(H2,9,10,12)

InChI Key

YMSJUFOLKMMZEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CNNC1=O

Origin of Product

United States

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